4-(3,4-Dimethoxyphenyl)but-3-en-2-ol
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Overview
Description
4-(3,4-Dimethoxyphenyl)but-3-en-2-ol is a naturally occurring compound found in the hexane extract of Zingiber cassumunar Roxb . This compound has been studied for its various biological activities, including anti-inflammatory, analgesic, and antipyretic effects . Its chemical structure consists of a butenol backbone with a dimethoxyphenyl group attached, making it a unique molecule with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)but-3-en-2-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the desired product. One common method is the condensation of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide, followed by reduction with sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 4-(3,4-dimethoxyphenyl)but-3-en-2-one.
Reduction: Formation of 4-(3,4-dimethoxyphenyl)butan-2-ol.
Substitution: Formation of substituted derivatives such as 4-(3,4-dimethoxyphenyl)-2-nitrobut-3-en-2-ol.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, such as melanogenesis.
Medicine: Studied for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)but-3-en-2-ol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the biosynthesis of prostaglandins, which are mediators of inflammation . This inhibition occurs through the suppression of cyclooxygenase enzymes, leading to reduced inflammation and pain . Additionally, the compound may interact with other signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxycinnamyl alcohol: Exhibits significant antibacterial and cytotoxic activities.
4-(3,4-Dimethoxyphenyl)butyric acid: Used in chemical synthesis studies.
4-(3,4-Dimethoxyphenyl)-3-buten-2-one: Another related compound with potential biological activities.
Uniqueness
4-(3,4-Dimethoxyphenyl)but-3-en-2-ol is unique due to its specific structure, which allows it to interact with multiple biological targets and pathways. Its combination of anti-inflammatory, analgesic, and antipyretic properties makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
143015-71-8 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)but-3-en-2-ol |
InChI |
InChI=1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-9,13H,1-3H3 |
InChI Key |
CHBJKIQNRSVFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC(=C(C=C1)OC)OC)O |
Origin of Product |
United States |
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